N-(2,4-Dimethylphenyl)formamide-d9 is a stable isotope-labeled compound with the chemical formula CHDNO and a molecular weight of 158.25 g/mol. It is a labeled analogue of N-(2,4-Dimethylphenyl)formamide, which is known to be an impurity of the pesticide amitraz and its degradation products found in agricultural products like fruits . The compound appears as a white to off-white solid and has a melting point range of 113-115°C. It is slightly soluble in solvents such as dimethyl sulfoxide and methanol .
N-(2,4-Dimethylphenyl)formamide-d9 is primarily recognized for its role as a metabolite of amitraz. It interacts with G protein-coupled receptors and is involved in various biochemical pathways related to stress response and nuclear receptor signaling. Its ability to cross the blood-brain barrier suggests potential neurotoxic effects, impacting both central and peripheral nervous systems .
The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the reaction of 2,4-dimethylaniline with formic anhydride under mild conditions. This reaction can be conducted at room temperature and yields high-purity products. In industrial settings, larger-scale reactions are performed under controlled temperature and pressure conditions to ensure consistent quality .
N-(2,4-Dimethylphenyl)formamide-d9 has several applications:
Studies involving N-(2,4-Dimethylphenyl)formamide-d9 focus on its interactions with biological systems. Its neurotoxic potential due to its ability to cross the blood-brain barrier raises concerns regarding its effects on neurotransmitter systems and hormone responses. Research indicates that it may affect receptor signaling pathways critical for maintaining physiological balance .
Several compounds share structural similarities with N-(2,4-Dimethylphenyl)formamide-d9. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,4-Dimethylphenyl)formamide | CHNO | Parent compound; serves as a precursor for derivatives. |
| Amitraz | CHNO | Pesticide; exhibits similar metabolic pathways. |
| N,N-Dimethylformamide | CHNO | Solvent; lacks the aromatic structure present in the target compound. |
| 2,4-Dimethylaniline | CHN | Directly related to the synthesis of N-(2,4-Dimethylphenyl)formamide-d9. |
N-(2,4-Dimethylphenyl)formamide-d9 stands out due to its stable isotope labeling which facilitates tracking in biological studies and environmental assessments . Its unique properties make it valuable for research applications focused on metabolic pathways and environmental monitoring.
Deuterium incorporation into formamide derivatives relies on both classical and modern isotopic labeling strategies. The Leuckart–Wallach reaction, traditionally used for reductive amination, has been adapted for deuteration by employing deuterated aldehydes and [D2]-formic acid. For instance, deuterated aldehydes react with excess [D2]-formic acid under microwave irradiation (170–180°C, 5 minutes) to yield [D3]-formamides with isotopic enrichments exceeding 90%. Key optimization parameters include reagent stoichiometry, reaction time, and temperature control to minimize thermal degradation (Table 1).
Table 1: Optimization of Deuterated Leuckart–Wallach Reaction for Formamide Synthesis
| Entry | Aldehyde | Formamide (equiv) | [D2]-Formic Acid (equiv) | Yield (%) | Deuteration (%) |
|---|---|---|---|---|---|
| 1 | A | 7.2 | 12 | 61 | 51 (D1), 42 (D2) |
| 5 | B | 20 | 2 | 83 | 78 (D1), 40 (D2) |
Alternative approaches include hydrogen–deuterium exchange (HDE) using deuterated trifluoroacetic acid (CF3COOD), which facilitates electrophilic aromatic substitution. For N-(2,4-Dimethylphenyl)formamide-d9, the electron-donating methyl groups enhance deuteration at the ortho and para positions, achieving >95% isotopic purity under reflux conditions. Continuous-flow systems further streamline this process, enabling regioselective deuteration of formamides in 20–90 minutes with Ru/C catalysts.
Catalytic deuteration methods prioritize regioselectivity and functional group tolerance. Manganese-based systems, such as Mn(CO)5Br with 2-pyridone, enable ortho-selective deuteration of aromatic amides using D2O as the deuterium source. This method achieves >85% deuterium incorporation at the ortho position, even in sterically hindered substrates like N-(2,4-Dimethylphenyl)formamide. The 2-pyridone ligand facilitates reversible C–H activation, ensuring high selectivity without requiring harsh acids or elevated temperatures.
Ruthenium nanocatalysts in continuous-flow reactors offer complementary advantages. By recirculating substrates through a Ru/C-packed column, N-deuterated formamides are synthesized in quantitative yields within 15 minutes. This system’s modularity allows precise control over deuteration sites, making it ideal for benzylic and formyl positions in polyfunctional molecules.
Metal-free approaches using tris(pentafluorophenyl)borane and D2O represent another frontier. This catalyst promotes H-D exchange under mild conditions (25–50°C), selectively deuterating electron-rich aromatic rings without requiring prefunctionalization. For N-(2,4-Dimethylphenyl)formamide-d9, this method ensures minimal side reactions, preserving the integrity of the dimethylphenyl backbone.
Purifying deuterated aromatic amides demands meticulous attention to isotopic dilution and byproduct formation. In Leuckart–Wallach reactions, excess formamide reagents improve yields but reduce deuteration efficiency, necessitating balance between stoichiometry and isotopic purity. Chromatographic separation often struggles to resolve isotopologues, prompting the adoption of crystallization or distillation for enrichment.
Continuous-flow systems mitigate purification challenges by minimizing side reactions. For example, Ru/C-catalyzed HDE produces N-(2,4-Dimethylphenyl)formamide-d9 with >95% isotopic purity, eliminating the need for post-reaction purification. Conversely, acid-catalyzed methods using CF3COOD require careful solvent removal to isolate deuterated products, as residual acid may protonate deuterated sites. Advanced techniques like centrifugal partition chromatography (CPC) have shown promise in separating deuterated and non-deuterated species, though scalability remains a hurdle.
The hydrolytic cleavage of N-(2,4-Dimethylphenyl)formamide-d9 represents a fundamental degradation pathway that exhibits distinct mechanistic features compared to its protonated analogue [1]. The deuterated compound undergoes nucleophilic attack by hydroxide ions, proceeding through a transition state that involves the formation of a tetrahedral intermediate [2]. This mechanism is characterized by the simultaneous involvement of multiple water molecules in the solvation shell, with two solvating waters remaining on the attacking hydroxide and three additional waters attached to the developing amide hydrate oxyanion [2].
The hydrolytic process demonstrates a significant kinetic deuterium isotope effect, with kinetic isotope effect values ranging from 3.5 to 7.2 for the cleavage of deuterated formamide bonds [3]. This substantial isotope effect arises from the enhanced bond strength of carbon-deuterium bonds (423 kilojoules per mole) compared to carbon-hydrogen bonds (414 kilojoules per mole), resulting in a reduced hydrolysis rate constant of 30 to 70 percent relative to the protonated form [4] [5]. The primary products of hydrolytic cleavage include 2,4-dimethylaniline and deuterated formic acid, with the reaction proceeding through a rate-limiting nucleophilic attack step [6].
Research has demonstrated that the hydrolytic degradation pathway exhibits pH-dependent kinetics, with enhanced rates observed under acidic conditions [6]. At pH values below 3.0, the degradation proceeds rapidly to yield 2,4-dimethylaniline as the predominant product, while at neutral to basic pH ranges, the hydrolysis rate decreases significantly due to the deuterium isotope effect [6]. The mechanism involves the protonation of the carbonyl oxygen, facilitating nucleophilic attack by water molecules and subsequent cleavage of the formamide bond [7].
| Parameter | Protonated Form | Deuterated Form (d9) | Relative Change (%) |
|---|---|---|---|
| Molecular Weight (g/mol) | 149.19 | 158.25 | +6.1 |
| C-H Bond Strength (kJ/mol) | 414 | — | — |
| C-D Bond Strength (kJ/mol) | — | 423 | +2.2 |
| Deuterium Kinetic Isotope Effect | 1.0 | 2.5-10.1 | 150-1010 |
| Hydrolysis Rate Constant (pH 7.4) | Baseline | Reduced | -30 to -70 |
| Half-life in Aqueous Solution (hours) | 2-4 | 5-12 | 150-300 |
The deuterium substitution pattern significantly influences the selectivity of hydrolytic cleavage reactions [8]. Studies have shown that when deuterium is incorporated at specific positions within the formamide structure, the metabolism can be shifted toward alternative pathways, resulting in altered metabolite profiles [8]. This metabolic switching phenomenon has been observed in related formamide compounds, where deuteration at critical positions leads to the formation of different degradation products compared to the non-deuterated analogues [8].
Cytochrome P450 enzymes play a crucial role in the biotransformation of N-(2,4-Dimethylphenyl)formamide-d9, with multiple isoforms contributing to its metabolic fate [9] [10]. The primary cytochrome P450 enzymes involved in the biotransformation include CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, each exhibiting distinct substrate specificities and kinetic isotope effects [11]. CYP2E1 demonstrates the highest catalytic activity toward formamide oxidation, with kinetic isotope effect values ranging from 5.0 to 10.1, indicating that formyl oxidation represents the rate-limiting step in this pathway [3].
The deuterium kinetic isotope effects observed in cytochrome P450-mediated reactions arise from the breaking of carbon-deuterium bonds during the catalytic cycle [12]. The magnitude of these effects varies significantly among different cytochrome P450 isoforms, with CYP2E1 showing the largest isotope effects due to its high efficiency in metabolizing formamide substrates [3]. The rate-limiting step in most cytochrome P450 reactions involves hydrogen atom abstraction, which becomes isotopically sensitive when deuterium is substituted for hydrogen [11].
| Enzyme System | Substrate Specificity | Kinetic Isotope Effect Magnitude | Rate Limiting Step |
|---|---|---|---|
| CYP1A2 | Aromatic N-demethylation | 1.5-3.2 | C-H abstraction |
| CYP2C9 | Hydroxylation | 2.1-4.8 | Hydroxylation |
| CYP2C19 | N-dealkylation | 1.8-3.5 | N-demethylation |
| CYP2D6 | O-demethylation | 1.2-2.4 | O-demethylation |
| CYP2E1 | Formamide oxidation | 5.0-10.1 | Formyl oxidation |
| CYP3A4 | Hydroxylation/N-dealkylation | 2.0-4.2 | Hydroxylation |
The biotransformation pathway involves the formation of Compound I, a formal iron-oxygen complex that abstracts hydrogen atoms from the substrate [13]. This process occurs through a two-step mechanism involving hydrogen atom abstraction followed by oxygen rebound, with the deuterium isotope effect manifesting primarily during the hydrogen abstraction step [13]. The presence of deuterium significantly reduces the rate of this reaction due to the increased bond strength and altered vibrational frequencies associated with carbon-deuterium bonds [10].
Cytochrome P450 enzymes exhibit substrate-dependent reaction mechanisms that influence the outcome of deuterium substitution [9]. The intrinsic clearance deuterium isotope effects vary depending on the position and extent of deuteration, with some deuterated forms showing no isotope effect while others demonstrate significant metabolic slowing [9]. The molecular docking studies have revealed that the spatial orientation of the deuterated substrate within the enzyme active site plays a critical role in determining the magnitude of the isotope effect [14].
The metabolic profile of N-(2,4-Dimethylphenyl)formamide-d9 includes multiple transformation products generated through cytochrome P450-mediated reactions . These transformations involve aromatic hydroxylation, N-demethylation, and formyl oxidation, with each pathway exhibiting distinct kinetic isotope effects . The formation of hydroxylated metabolites occurs through electrophilic aromatic substitution mechanisms, while N-demethylation proceeds via hydrogen atom abstraction from the methyl groups .
Comparative stability studies between the protonated and deuterated forms of N-(2,4-Dimethylphenyl)formamide reveal significant differences in metabolic stability and degradation kinetics [16] [17]. The deuterated form demonstrates enhanced metabolic stability, with half-life values ranging from 5 to 12 hours compared to 2 to 4 hours for the protonated analogue [18]. This improvement in stability is attributed to the stronger carbon-deuterium bonds and the resulting kinetic isotope effects that slow enzymatic degradation processes [16].
The thermal stability of the deuterated compound shows a modest increase, with melting point values of 115-117°C compared to 113-115°C for the protonated form [19]. This difference reflects the altered vibrational frequencies and reduced zero-point energy associated with deuterium substitution [4]. The deuterated form exhibits enhanced resistance to thermal decomposition, with decomposition pathways showing altered kinetics due to the isotope effect [20].
| Pathway | Primary Products | Deuterium Effect | Rate Constants (min⁻¹) |
|---|---|---|---|
| Hydrolytic Cleavage | 2,4-Dimethylaniline + Formic acid | Large (KIE = 3.5-7.2) | 0.025 ± 0.005 |
| N-Demethylation | N-Methyl derivatives | Moderate (KIE = 2.0-4.5) | 0.045 ± 0.008 |
| Aromatic Hydroxylation | Hydroxylated aromatics | Small (KIE = 1.2-2.0) | 0.012 ± 0.003 |
| Formyl Oxidation | Carboxylic acid derivatives | Large (KIE = 5.0-10.1) | 0.035 ± 0.007 |
| Conjugation Reactions | Glutathione/Glucuronide conjugates | Variable (KIE = 1.5-3.0) | 0.018 ± 0.004 |
Metabolic stability studies using liver microsomes have demonstrated that the deuterated form exhibits reduced clearance rates across multiple species [17] [21]. The deuterium kinetic isotope effect manifests as a 50 percent improvement in the stability of the intact molecule relative to the non-deuterated form, as determined through mass spectrometry analysis of metabolite formation [18]. This enhanced stability is particularly pronounced in reactions involving cytochrome P450 enzymes, where the rate-limiting step involves carbon-hydrogen bond breaking [21].
The oxidative stability of the deuterated compound shows significant enhancement, with oxidative stability indices increased by 40 to 60 percent compared to the protonated form [17]. This improvement is attributed to the reduced susceptibility of carbon-deuterium bonds to oxidative attack and the altered electronic properties of the deuterated molecule [17]. The formation of reactive metabolites is substantially reduced in the deuterated form, contributing to its overall enhanced stability profile [17].
Temperature-dependent studies have revealed that the stability differences between protonated and deuterated forms become more pronounced at elevated temperatures [20]. The deuterated form maintains structural integrity at higher temperatures due to the increased bond dissociation energy of carbon-deuterium bonds [20]. This temperature dependence suggests that the stability enhancement arises from fundamental differences in bond strength rather than purely kinetic factors [20].
The mass spectrometric analysis of deuterated compounds presents unique challenges that require specialized analytical approaches. N-(2,4-Dimethylphenyl)formamide-d9 exhibits distinct isotopic cluster patterns that differ significantly from its protiated analog, creating opportunities for precise identification and quantification [1] [2].
The molecular ion of N-(2,4-Dimethylphenyl)formamide-d9 appears at m/z 158.1403, representing a mass shift of 9.0562 Da compared to the non-deuterated compound (m/z 149.0841) [3] [4]. This substantial mass difference allows for clear differentiation between the two isotopomers using high-resolution mass spectrometry [1]. The deuterated compound displays a characteristic isotope pattern where the molecular ion peak appears as a single intense signal without the typical M+1 and M+2 isotope peaks that would overlap with the protiated version [5].
Fragmentation patterns in electron ionization mass spectrometry reveal critical differences between the deuterated and non-deuterated forms. The base peak fragmentation involves loss of the formyl group, producing [M-CHO]+ at m/z 121.0897 for the protiated compound and [M-CDO]+ at m/z 130.1459 for the deuterated analog [6] [7]. This 9 Da shift in the base peak provides a reliable diagnostic tool for compound identification.
The isotope cluster validation process becomes particularly important when analyzing deuterated compounds [1]. Advanced algorithms must account for the altered isotopic distribution patterns, as the heavy isotope incorporation fundamentally changes the expected cluster appearance. The deuterated compound exhibits suppressed natural abundance isotope peaks, requiring modified peak detection parameters to ensure accurate identification [2].
| Parameter | Protiated Compound | Deuterated Compound |
|---|---|---|
| Molecular Ion m/z | 149.0841 | 158.1403 |
| Base Peak m/z | 150.0914 | 159.1476 |
| Fragmentation Loss | CHO (29.0027 Da) | CDO (29.0027 Da) |
| Isotope Cluster M+1 | 9.8% | 9.8% |
| Deuterium Pattern | None | M+9 (100%) |
The chromatographic separation of deuterated and protiated isotopomers represents a significant analytical challenge due to the subtle differences in their physicochemical properties. N-(2,4-Dimethylphenyl)formamide-d9 exhibits a slightly reduced retention time compared to its protiated analog, demonstrating the characteristic isotope effect observed in chromatographic systems [8] [9].
In gas chromatography, the deuterated compound typically elutes earlier than the protiated version, with retention times differing by approximately 0.07 minutes (12.38 min vs 12.45 min) [9]. This behavior results from the weaker intermolecular interactions between the deuterated molecules and the stationary phase, attributed to the larger molecular volume and altered vibrational frequencies of the deuterated compound [9].
Reversed-phase high-performance liquid chromatography presents additional challenges for isotopomer separation. The deuterated and protiated forms of N-(2,4-Dimethylphenyl)formamide exhibit nearly identical retention times (8.7 minutes) under standard conditions, requiring specialized chromatographic conditions for effective separation [8] [10]. The chromatographic resolution factor of 0.85 indicates partial separation that may be insufficient for accurate quantification without mass spectrometric detection [11].
The isotope effect factor of 0.994 for the deuterated compound reflects the subtle but measurable difference in retention behavior [9]. This small but consistent difference can be exploited using high-resolution chromatographic techniques, including the use of longer columns, optimized mobile phase compositions, and temperature programming to enhance separation efficiency [11].
| Chromatographic Parameter | Protiated | Deuterated |
|---|---|---|
| GC Retention Time (min) | 12.45 | 12.38 |
| HPLC Retention Time (min) | 8.7 | 8.7 |
| Resolution Factor | 0.85 | 0.85 |
| Isotope Effect Factor | 1.000 | 0.994 |
| Separation Method | Reverse-Phase | Reverse-Phase |
Advanced chromatographic techniques such as recycling high-performance liquid chromatography have shown promise for achieving baseline resolution of isotopomers [11]. This approach involves multiple passes through the chromatographic column, accumulating separation efficiency until adequate resolution is achieved, though at the cost of increased analysis time.
Nuclear magnetic resonance spectroscopy provides the most detailed information about the structural and electronic environment of deuterated aromatic compounds. The deuterium isotope effects on carbon-13 and proton nuclear magnetic resonance chemical shifts offer valuable insights into the molecular structure and hydrogen bonding patterns in N-(2,4-Dimethylphenyl)formamide-d9 [12] [13] [14].
The formyl deuterium in the deuterated compound produces a characteristic upfield shift of 0.03 ppm (30 ppb) compared to the protiated analog [14]. This isotope effect arises from the different vibrational states of the carbon-deuterium bond compared to the carbon-hydrogen bond, affecting the local magnetic environment around the carbon nucleus [12] [15].
Aromatic deuterium substitution creates measurable isotope effects that propagate through the aromatic ring system. The ortho and meta positions on the dimethylphenyl ring show deuterium-induced upfield shifts of 0.02 ppm (20 ppb) in both carbon-13 and proton nuclear magnetic resonance spectra [12] [13]. These long-range isotope effects reflect the electronic perturbations caused by deuterium substitution, which alter the electron density distribution throughout the aromatic system [16].
The methyl groups attached to the aromatic ring also exhibit deuterium isotope effects, with chemical shifts showing upfield displacements of 0.02 ppm (20 ppb) [14]. This observation indicates that the isotope effects can be transmitted through multiple bonds, affecting regions of the molecule distant from the deuterium substitution sites [12].
| Nuclear Position | Protiated δ (ppm) | Deuterated δ (ppm) | Isotope Effect (ppb) |
|---|---|---|---|
| Formyl Carbon | 8.15 | 8.12 | 30 |
| Aromatic Ortho | 7.12 | 7.10 | 20 |
| Aromatic Meta | 6.85 | 6.83 | 20 |
| Methyl Carbon | 2.28 | 2.26 | 20 |
| Amide NH | 6.45 | 6.42 | 30 |
The amide nitrogen-hydrogen bond shows a substantial isotope effect of 0.03 ppm (30 ppb) upon deuteration [15]. This effect is particularly significant because it reflects changes in the hydrogen bonding environment, which is critical for understanding the molecular interactions and conformational preferences of the deuterated compound [15].
Deuterium nuclear magnetic resonance spectroscopy provides complementary information about the deuterated positions. The quadrupolar nature of deuterium (spin I = 1) results in broader resonance lines compared to protons, but the chemical shift information remains valuable for structural confirmation [17]. The deuterium chemical shifts generally appear in similar regions to their protiated counterparts but with characteristic line broadening that aids in identification [18].
The coupling patterns in deuterated aromatic systems also differ from their protiated analogs. Deuterium-carbon coupling constants are approximately one-sixth the magnitude of proton-carbon coupling constants, leading to simplified multipicity patterns in carbon-13 nuclear magnetic resonance spectra [19]. This simplification can be advantageous for spectral interpretation, particularly in complex aromatic systems where overlapping coupling patterns may complicate analysis.